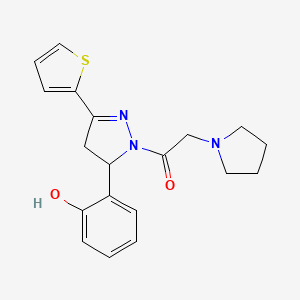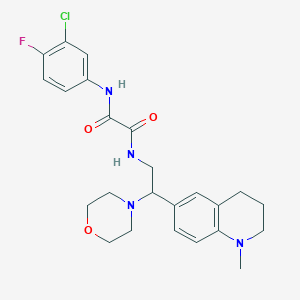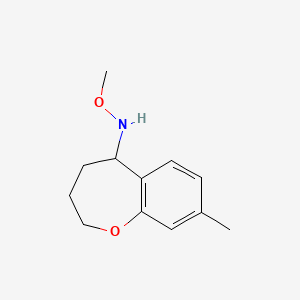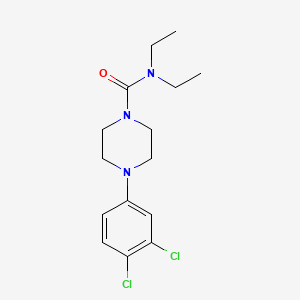![molecular formula C19H17N3O3S2 B3008683 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide CAS No. 1021218-60-9](/img/structure/B3008683.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives have been extensively studied due to their diverse biological activities and potential therapeutic applications. The compound is not directly mentioned in the provided papers, but the papers discuss various benzothiazole acetamide derivatives with different substitutions that have been synthesized and evaluated for their biological activities, including antioxidant, antibacterial, anti-HIV, and anti-inflammatory properties .
Synthesis Analysis
The synthesis of benzothiazole acetamide derivatives typically involves C-C coupling methodologies, often in the presence of palladium (0) catalysts, using aryl boronic pinacol ester/acids . The synthesis process can also include refluxing benzothiazoles with acetic acid to form hydrogen bond-associated acetamides . Additionally, the synthesis of related compounds has been facilitated by microwave-assisted methods, which can improve reaction times and yields . These methods are likely applicable to the synthesis of the compound , although specific details would depend on the unique substituents present in its structure.
Molecular Structure Analysis
The molecular structure of benzothiazole acetamide derivatives is characterized by the presence of hydrogen bonding, which plays a significant role in their photophysical properties . The nature of the substituents on the benzothiazole moiety can influence the type of hydrogen bonding and the resulting molecular assemblies. For example, water can act as a bridge forming hydrogen bonds with the amide NH and the thiazole nitrogen . The molecular docking studies of similar compounds have shown that these derivatives can bind to the active sites of enzymes, such as urease, through hydrogen bonding, which is crucial for their inhibitory activity .
Chemical Reactions Analysis
The chemical reactivity of benzothiazole acetamide derivatives is influenced by the functional groups attached to the core structure. These compounds can participate in various chemical reactions, including those involving their amide, thiazole, and substituted aromatic moieties. The presence of these functional groups can facilitate interactions with biological targets, leading to the observed biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole acetamide derivatives, such as solubility, acidity (pKa), and photophysical characteristics, are determined by their molecular structure. The pKa values of these compounds can vary depending on the substituents present, which affects their protonation states and, consequently, their biological activity . The photophysical properties, such as fluorescence, are also influenced by the molecular structure and the nature of the hydrogen bonding within the crystals .
科学的研究の応用
Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition
- N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, a related compound, is a potent inhibitor of PI3Kα and mTOR, indicating potential applications in targeting these pathways for therapeutic purposes (Stec et al., 2011).
Alternative Products in Chemical Reactions
- Compounds such as N-Methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide and N-methyl-2-(4-phenyl-1,3-thiazol-2-yl)-acetamide, structurally similar to the compound , have been obtained as alternative products in cyclocondensation reactions, highlighting the chemical versatility and potential utility in synthetic chemistry (Krauze et al., 2007).
Src Kinase Inhibition and Anticancer Activity
- Structurally related N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives, including thiazole in place of pyridine, have been synthesized and evaluated for Src kinase inhibitory activities, indicating potential for anticancer applications (Fallah-Tafti et al., 2011).
Antimicrobial and Quantum Chemical Studies
- Derivatives of N-(phenylsulfonyl)acetamide, similar in structure, have displayed good antimicrobial activity, and computational calculations have provided insights into the structure-activity relationships of these compounds (Fahim & Ismael, 2019).
Insecticidal Properties
- Compounds like 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, with structural similarities, have shown potential as insecticidal agents against Spodoptera littoralis, suggesting possible applications in pest control (Fadda et al., 2017).
Antioxidant and Anti-inflammatory Compounds
- Novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have shown good antioxidant and anti-inflammatory activity, indicating potential therapeutic uses in these areas (Koppireddi et al., 2013).
Antimalarial and COVID-19 Drug Potentials
- Reactivity investigation of N-(phenylsulfonyl)acetamide derivatives has led to the synthesis of compounds with antimalarial activity, and some have been theoretically evaluated as potential COVID-19 drugs (Fahim & Ismael, 2021).
α-Glucosidase Inhibitory Activity
- N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have exhibited significant α-glucosidase inhibitory activity, suggesting a role in managing conditions like diabetes (Koppireddi et al., 2014).
Antimicrobial and Antioxidant Agents
- Benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, related in structure, have shown potent antimicrobial and antioxidant activities (Naraboli & Biradar, 2017).
Antibacterial Agents for Base Oil
- Benzimidazole derivatives, structurally similar, have been evaluated as antioxidants for base stock oil, showing potential as industrial additives (Basta et al., 2017).
特性
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(pyridin-4-ylmethylsulfanyl)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c23-18(21-9-14-1-2-16-17(7-14)25-12-24-16)8-15-11-27-19(22-15)26-10-13-3-5-20-6-4-13/h1-7,11H,8-10,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZUQBMZKXWPIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3=CSC(=N3)SCC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((pyridin-4-ylmethyl)thio)thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[1-(4-Phenylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3008603.png)


![Tert-butyl N-[2-(6-methoxypyridin-3-yl)-2-oxoethyl]carbamate](/img/structure/B3008608.png)
![[(3S,4R)-3-Amino-4-cyclopropylpyrrolidin-1-yl]-[1-(tetrazol-1-yl)cyclohexyl]methanone;hydrochloride](/img/structure/B3008610.png)
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B3008613.png)
![N-(4-isopropylphenyl)-3-methyl-N-(3-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B3008614.png)

![5-[6-(Trifluoromethyl)pyrimidin-4-yl]-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B3008616.png)


![5-[(4-Bromo-3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B3008619.png)
